REACTION_CXSMILES
|
C(N(C(C)C)C([S:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[NH:14][C:15](=O)[C:16]1[C:21]([Cl:22])=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:23])=S)(C)C.[OH-].[Na+]>Cl>[Cl:23][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([Cl:22])[C:16]=1[C:15]1[S:7][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][C:13]=2[N:14]=1 |f:1.2|
|
Name
|
4-(2,6-dichlorobenzamido)pyridin-3-yl diisopropylcarbamodithioate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(=S)SC=1C=NC=CC1NC(C1=C(C=CC=C1Cl)Cl)=O)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with EtOAc (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with water (2×50 mL) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was re-crystallized from EtOAc/DCM/petroleum ether (1:10:10)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C=1SC=2C=NC=CC2N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |